11-cis-Retinoic Acid-d5
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Overview
Description
11-cis-Retinoic Acid-d5: is a deuterium-labeled derivative of 11-cis-Retinoic Acid, a metabolite of vitamin A. This compound is primarily used in scientific research, particularly in studies related to vision and retinoid signaling pathways. The molecular formula of this compound is C20H23D5O2, and it has a molecular weight of 305.47 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-cis-Retinoic Acid-d5 involves the incorporation of deuterium atoms into the retinoic acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions: 11-cis-Retinoic Acid-d5 undergoes several types of chemical reactions, including:
Oxidation: Conversion to 11-cis-retinaldehyde.
Reduction: Conversion to 11-cis-retinol.
Isomerization: Conversion between cis and trans isomers
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like pyridinium chlorochromate (PCC) and conditions involve mild temperatures.
Reduction: Common reagents include reducing agents like sodium borohydride (NaBH4) and conditions involve low temperatures.
Isomerization: Conditions involve light exposure or enzymatic catalysis
Major Products:
Oxidation: 11-cis-retinaldehyde.
Reduction: 11-cis-retinol.
Isomerization: All-trans-retinoic acid
Scientific Research Applications
11-cis-Retinoic Acid-d5 has a wide range of applications in scientific research:
Mechanism of Action
11-cis-Retinoic Acid-d5 exerts its effects by binding to retinoic acid receptors (RARs) in the nucleus of cells. This binding activates the receptors, leading to the regulation of gene expression involved in cell growth, differentiation, and apoptosis. The molecular targets include RARα, RARβ, and RARγ, and the pathways involved are primarily related to retinoid signaling .
Comparison with Similar Compounds
All-trans-Retinoic Acid: Another metabolite of vitamin A with similar biological activities but different isomeric form.
9-cis-Retinoic Acid: Another isomer with distinct binding affinities and biological effects .
Uniqueness: 11-cis-Retinoic Acid-d5 is unique due to its deuterium labeling, which makes it particularly useful in tracer studies and metabolic research. The deuterium atoms provide a distinct signature that can be easily detected using mass spectrometry, allowing for precise tracking of the compound’s metabolic pathways .
Properties
Molecular Formula |
C20H28O2 |
---|---|
Molecular Weight |
305.5 g/mol |
IUPAC Name |
(2E,4Z,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6-,12-11+,15-8+,16-14+/i3D3,10D2 |
InChI Key |
SHGAZHPCJJPHSC-VGVMDEDOSA-N |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C\C(=C\C(=O)O)\C)/C)(C)C)[2H] |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origin of Product |
United States |
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